molecular formula C24H23N3O7S B2651786 4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 941950-28-3

4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2651786
CAS No.: 941950-28-3
M. Wt: 497.52
InChI Key: JISXZAIDVAYHGY-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O7S and its molecular weight is 497.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

  • The Pummerer-type cyclization has been employed to synthesize derivatives of tetrahydroisoquinoline, indicating the potential utility of similar compounds in complex organic synthesis. For example, the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via cyclization, demonstrating the effect of boron trifluoride diethyl etherate on enhancing cyclization yields, suggests a pathway for synthesizing related compounds (Saitoh et al., 2001).

Novel Drug Synthesis

  • In the realm of medicinal chemistry, related compounds have shown utility in synthesizing novel drug candidates. For instance, nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines have been evaluated for their selective toxicity towards hypoxic cells, which is critical in cancer therapy research. The specific mention of a 4,5-dimethoxy-2-nitro analogue underscores the relevance of such substituents in therapeutic applications (Shyam et al., 1999).

Organocatalytic and Enantioselective Synthesis

  • Research into enantioselective synthesis of tetrahydroisoquinolines via Pictet-Spengler reactions, as well as cobalt-promoted dimerization of aminoquinoline benzamides, highlights the compound's relevance in creating chiral centers and synthesizing bioactive molecules. Such methodologies pave the way for the development of compounds with potential pharmacological applications, indicating a broad interest in the chemical space around similar structures (Mons et al., 2014); (Grigorjeva & Daugulis, 2015).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7S/c1-33-22-14-19(21(27(29)30)15-23(22)34-2)24(28)25-17-11-10-16-7-6-12-26(20(16)13-17)35(31,32)18-8-4-3-5-9-18/h3-5,8-11,13-15H,6-7,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXZAIDVAYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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